N-Boc-ethylenediamine N-Boc-ethylenediamine
Brand Name: Vulcanchem
CAS No.: 57260-73-8
VCID: VC21540091
InChI: InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
SMILES: CC(C)(C)OC(=O)NCCN
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol

N-Boc-ethylenediamine

CAS No.: 57260-73-8

Cat. No.: VC21540091

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-ethylenediamine - 57260-73-8

CAS No. 57260-73-8
Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
IUPAC Name tert-butyl N-(2-aminoethyl)carbamate
Standard InChI InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
Standard InChI Key AOCSUUGBCMTKJH-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
SMILES CC(C)(C)OC(=O)NCCN
Canonical SMILES CC(C)(C)OC(=O)NCCN

Chemical Identity and Fundamental Properties

N-Boc-ethylenediamine is a protected diamine where one of the amino groups of ethylenediamine has been modified with a tert-butoxycarbonyl (Boc) protecting group. This strategic modification creates a molecule with differential reactivity between the two nitrogen atoms, making it invaluable in controlled chemical synthesis.

Chemical Identifiers and Structural Information

N-Boc-ethylenediamine is formally known as tert-butyl N-(2-aminoethyl)carbamate. The compound has been extensively characterized through various analytical techniques, with its fundamental chemical identifiers outlined below:

ParameterValue
CAS Number57260-73-8
Molecular FormulaC₇H₁₆N₂O₂
Molecular Weight160.21 g/mol
IUPAC Nametert-butyl N-(2-aminoethyl)carbamate
Common SynonymsBOC-EDA, BOC-diaminoethane, N-(tert-butoxycarbonyl)-1,2-diaminoethane
InChIKeyAOCSUUGBCMTKJH-UHFFFAOYSA-N

The compound features a linear ethylene chain with amino groups at both termini, one of which is protected by the Boc group. This structural arrangement creates a molecule with directional reactivity, as the protected amine exhibits significantly different chemical behavior compared to the free primary amine .

Physical and Chemical Properties

N-Boc-ethylenediamine exhibits distinct physical and chemical characteristics that influence its handling, storage, and chemical applications:

PropertyValue
Physical StateOily liquid
ColorClear colorless to very light yellow
Density1.012 g/mL at 20°C
Boiling Point72-80°C at 0.1 mm Hg
Flash Point>230°F (113°C)
SolubilitySlightly miscible with water; miscible with methanol and chloroform
pKa (Predicted)12.40±0.46
SensitivityAir sensitive
Storage Temperature2-8°C

These properties underscore the compound's nature as a moderately reactive substance requiring careful handling to preserve its chemical integrity .

Synthesis Methodologies

Traditional Synthesis Approaches

The synthesis of N-Boc-ethylenediamine typically involves selective protection of one amino group in ethylenediamine. Several methodologies have been developed to achieve this transformation with varying degrees of selectivity and efficiency. The traditional approach involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to favor mono-protection.

Advanced Synthetic Routes

Researchers have developed improved synthetic pathways that offer enhanced yield and purity. One notable method involves careful stoichiometric control and temperature management during the reaction of ethylenediamine with Boc₂O. This approach has been refined to achieve selective mono-protection with minimal formation of di-protected byproducts.

Derivative Synthesis: Hydrochloride Salt Formation

The hydrochloride salt of N-Boc-ethylenediamine (CAS: 79513-35-2) represents an important derivative with enhanced stability. This salt form provides a convenient handling alternative, particularly for long-term storage applications. The salt is typically prepared by treating the free base with anhydrous hydrogen chloride in an appropriate solvent, resulting in precipitation of the hydrochloride salt .

An improved synthesis methodology for ethyl N-[(2-Boc-amino)ethyl]glycinate, a valuable derivative of N-Boc-ethylenediamine, has been reported. This approach employs reductive alkylation of N-Boc-ethylenediamine with ethyl glyoxylate hydrate, furnishing the target compound in near-quantitative yield with high purity, notably without requiring chromatographic purification. The subsequent conversion to the hydrochloride salt provides a stable, non-hygroscopic solid that offers significant advantages for handling and storage .

Chemical Reactivity and Structure-Activity Relationships

Reactivity Profile

N-Boc-ethylenediamine exhibits characteristic reactivity patterns driven by the differential protection of its amino groups. The free primary amine functions as a nucleophilic center, readily participating in various reactions including acylation, alkylation, and condensation processes. The Boc-protected amino group, conversely, remains largely inert under standard reaction conditions, enabling site-selective transformations.

Deprotection Chemistry

A defining feature of N-Boc-ethylenediamine is the reversible nature of its protecting group. The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents. This controlled deprotection strategy enables sequential modification of molecules in multi-step synthesis protocols, making N-Boc-ethylenediamine an invaluable tool in complex organic synthesis .

Applications in Chemical Synthesis

Pharmaceutical Intermediates and Building Blocks

Hazard ClassificationDetails
GHS ClassificationH314: Causes severe skin burns and eye damage
Transport ClassificationADR: 8 III; UN-Nr.: 2735
Water Hazard ClassWGK: 1 (slightly hazardous to water)

Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and appropriate laboratory attire, should be employed when handling this compound .

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
AtmosphereInert atmosphere recommended
Light ExposureProtect from light
ContainerTightly sealed glass container
Shelf LifeManufacturer-dependent, typically 1-2 years when properly stored

Proper storage under these conditions minimizes decomposition and extends the usable lifetime of the reagent .

QuantityApproximate Price (EUR, 2025)
250 g€219.00
500 g€439.00
1 kg€859.00
2 kg€1,679.00

Volume discounts are frequently available for larger quantities, with pricing typically reduced by 5-10% for orders exceeding certain thresholds .

Quality Assessment Parameters

Chemical suppliers typically characterize N-Boc-ethylenediamine using several analytical parameters to ensure quality:

Quality ParameterTypical Specification
AppearanceClear colorless to very light yellow oily liquid
Purity (Assay)≥95%
IdentityConfirmed by NMR, IR, and/or MS
Water ContentReported value
Residual SolventsWithin acceptable limits

These specifications ensure the suitability of the compound for its intended applications in research and chemical synthesis .

Future Research Directions and Emerging Applications

The versatility of N-Boc-ethylenediamine continues to inspire research into novel applications and methodologies. Current research focuses on:

  • Development of more efficient and selective synthetic routes

  • Exploration of novel derivatives with enhanced properties for specific applications

  • Application in bioconjugation chemistry for targeted drug delivery systems

  • Integration into new classes of peptide-inspired therapeutic agents

  • Utilization in materials science for the construction of functionalized nanomaterials

These emerging applications underscore the compound's enduring importance in chemical research and development.

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